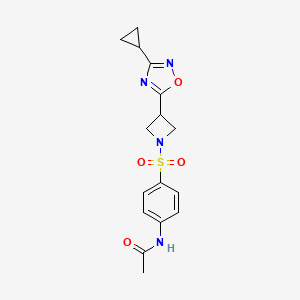
N-(4-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis The synthesis of compounds related to “N-(4-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide” typically involves multi-step reactions starting from basic precursors. These processes often include converting benzoic acid to its ester, followed by hydrazide formation, cyclization to oxadiazole or related heterocycles, and subsequent modifications to incorporate specific functional groups such as sulfanyl or sulfonyl groups. The use of reagents like DMF, sodium hydride, and specific bromoacetamides or chloroacetyl derivatives is common. These steps are crucial for tailoring the molecular structure to achieve desired properties (Rehman et al., 2016).
Molecular Structure Analysis The molecular structure of compounds in this category is characterized by the presence of oxadiazole rings, which are known for their diverse biological activities. The structural elucidation often involves spectral techniques such as EI-MS, IR, 1H-NMR, and sometimes 13C-NMR, which confirm the successful synthesis of the target molecules. These compounds are designed to incorporate various functional groups that contribute to their potential as bioactive molecules (Khalid et al., 2016).
Chemical Reactions and Properties Chemical reactions involved in the synthesis of these compounds are tailored to introduce specific functional groups that enhance their biological activity. The reactivity of these compounds is influenced by the presence of oxadiazole and acetamide groups, which are reactive towards various reagents and conditions, enabling further chemical modifications. The chemical properties of these compounds are determined by their functional groups, which can include interactions with biological targets (Virk et al., 2023).
Physical Properties Analysis The physical properties of these compounds, such as solubility, melting points, and stability, are crucial for their potential application in medicinal chemistry. These properties are often optimized through the careful design of the molecular structure, taking into account the nature of the functional groups and the overall molecular framework (Nafeesa et al., 2017).
Chemical Properties Analysis The chemical properties, including reactivity and stability, are influenced by the presence of oxadiazole, acetamide, and sulfonyl groups. These groups affect the molecule's interaction with biological targets, contributing to their bioactivity. The careful selection and positioning of these functional groups are crucial for achieving the desired chemical and biological properties (Gul et al., 2017).
Wirkmechanismus
Target of Action
Compounds with 1,2,4-oxadiazole structures have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s possible that this compound may also target similar pathogens.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties , which could potentially influence their interaction with target proteins or enzymes.
Biochemical Pathways
Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s possible that this compound may interfere with the biochemical pathways of the targeted pathogens, leading to their inhibition or death.
Result of Action
Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s possible that this compound may result in the inhibition or death of the targeted pathogens.
Eigenschaften
IUPAC Name |
N-[4-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-10(21)17-13-4-6-14(7-5-13)25(22,23)20-8-12(9-20)16-18-15(19-24-16)11-2-3-11/h4-7,11-12H,2-3,8-9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFMLWPOHGYDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

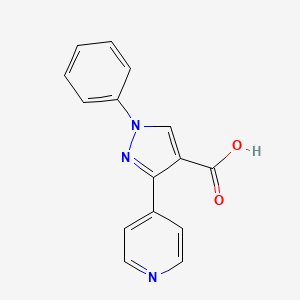
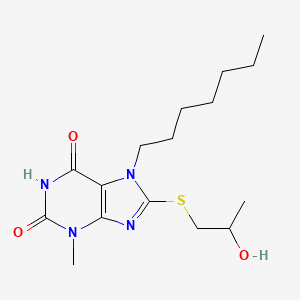
![(4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2492699.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((2-methoxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2492700.png)
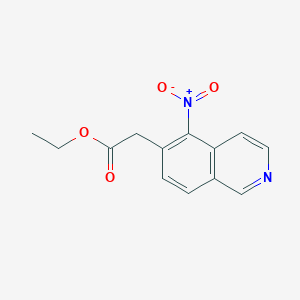
![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2492703.png)

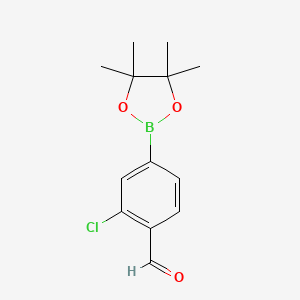
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2492709.png)
![1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492710.png)
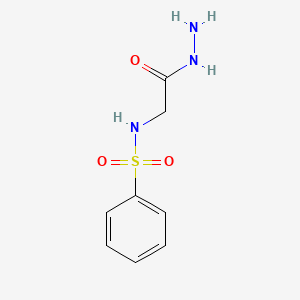


![5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2492717.png)